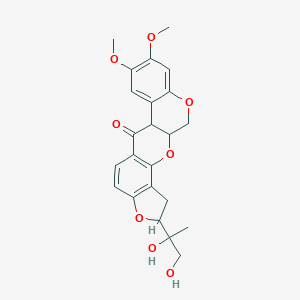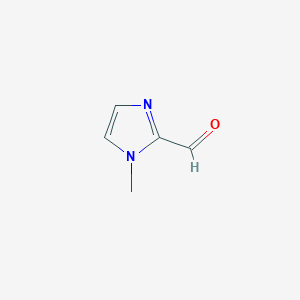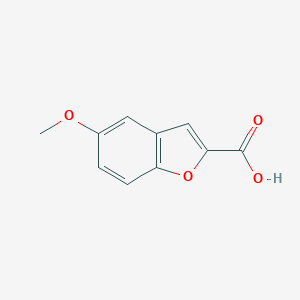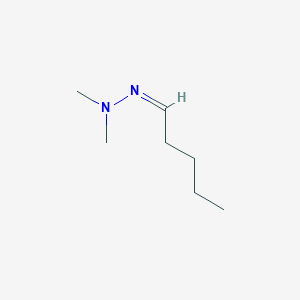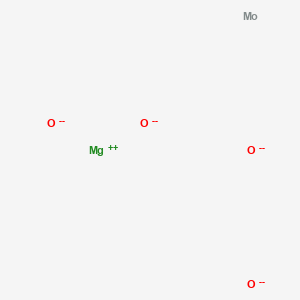
Magnesium;molybdenum;oxygen(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Magnesium;molybdenum;oxygen(2-)” is also known as Magnesium Molybdate . It is a compound with the linear formula MgMoO4 . The compound appears as a powder and has a molecular weight of 184.24 . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Magnesium Molybdate can be synthesized through different chemical or physical routes . The reaction of MoCl5 methanolysis in the presence of magnesium ions was shown to produce an extensive row of heterobimetallic Mg–Mo (V, VI) oxomethoxides .Molecular Structure Analysis
The molecular structure of Magnesium Molybdate consists of Mg2+ ions and O2 ions . The structure of the compound can be determined by X-ray diffraction .Chemical Reactions Analysis
Magnesium reacts with oxygen in a redox reaction where Mg is oxidized and O is reduced . At room temperature, molybdenum does not react with oxygen, O2. If heated to red heat, the trioxide molybdenum (VI) oxide, MoO3, is formed .Physical And Chemical Properties Analysis
Magnesium Molybdate has a density of 2.21 g/cm3 . Molybdenum is one of the ‘refractory metals’, extraordinarily resistant to heat and wear . Magnesium is one of the lightest structural metals, providing higher strength and stiffness .Aplicaciones Científicas De Investigación
1. Dual-ion Electrode Material for Rechargeable Magnesium Batteries
Hexagonal molybdenum trioxide (h-MoO3) has been prepared and studied for its application as a dual-ion electrode in rechargeable magnesium batteries. This research represents the first instance of divalent cation (Mg2+) insertion into h-MoO3. The material's electrochemical performance is enhanced when used in conjunction with activated carbon, making h-MoO3 a promising dual-ion electrode material (Cabello et al., 2020).
2. Ion-transfer Battery Systems
Molybdenum(VI) oxide has been studied for the electrochemical insertion of magnesium, alongside lithium and sodium, for use in ion-transfer battery systems. This research emphasizes the potential of magnesium insertion in molybdenum(VI) oxide for high-value battery applications, showcasing specific charges obtained in various electrolytes (Spahr et al., 1995).
3. Catalysis and Oxidation Reactions
Magnesium molybdates have been researched for their catalytic properties, particularly in the selective oxidation of alkanes. This study reveals the formation of different phases of magnesium molybdate and their respective catalytic activities, providing insights into their use in industrial catalysis processes (Yoon et al., 1999).
4. Corrosion Resistance and Mechanical Property Enhancement
Research on plasma electrolytic oxidation (PEO) treatment of magnesium alloys with molybdenum disulphide (MoS2) particle addition has highlighted significant improvements in mechanical properties, corrosion, and wear resistance. This advancement is critical for the application of magnesium alloys in industries requiring lightweight and durable materials (Lou et al., 2018).
5. Adsorbents and Catalysts
Magnesium oxide and magnesium hydroxide have been thoroughly reviewed for their properties and applications, including their roles as adsorbents, catalysts, and flame retardants. The versatility of these compounds is explored in various scientific and industrial applications, making them materials of high interest for further research and development (Pilarska et al., 2017).
Safety And Hazards
Direcciones Futuras
Magnesium-based metal matrix composites are being explored for structural applications, hydrogen energy storage, and biomedical applications . Molybdenum-based electrocatalysts are being studied for their potential in hydrogen evolution reactions . The use of nanoscale fillers, including Magnesium Oxide, is a trend in various applications .
Propiedades
IUPAC Name |
magnesium;molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAOMJXRGBYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;molybdenum;oxygen(2-) | |
CAS RN |
12013-21-7 |
Source


|
| Record name | Magnesium molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

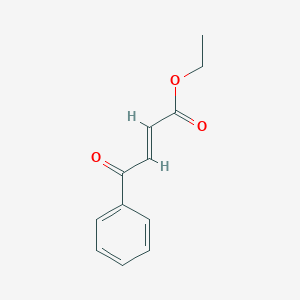

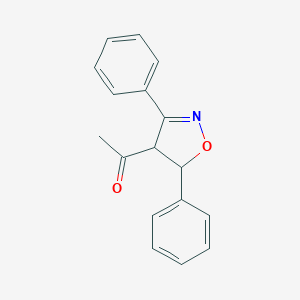
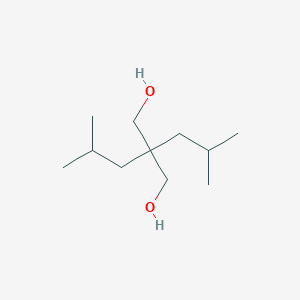
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
